

# Chemical structure and properties of (E)-Naringenin chalcone

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## Compound of Interest

Compound Name: (E)-Naringenin chalcone

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## An In-depth Technical Guide to (E)-Naringenin Chalcone

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(E)-Naringenin chalcone**, a naturally occurring chalconoid, serves as a biosynthetic precursor to naringenin, a well-known flavonoid predominantly found in citrus fruits and tomatoes.[1][2] Chalcones are characterized by an open-chain structure with two aromatic rings linked by a three-carbon  $\alpha,\beta$ -unsaturated carbonyl system.[3] This structural motif imparts a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antiallergic activities.[2][4][5] **(E)-Naringenin chalcone**, specifically, has garnered significant interest in the scientific community for its potential therapeutic applications, stemming from its ability to modulate key cellular signaling pathways. This guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, synthesis, and key experimental protocols for its biological evaluation.

### Chemical Structure and Physicochemical Properties

**(E)-Naringenin chalcone**, also known as 2',4,4',6'-Tetrahydroxychalcone, is a polyphenol with a chemical structure that features four hydroxyl groups distributed across its two aromatic rings.[6][7] This arrangement is crucial for its biological activity, particularly its antioxidant capacity.

Table 1: Chemical and Physicochemical Properties of **(E)-Naringenin Chalcone**

Property	Value	Reference(s)
IUPAC Name	(E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one	[1][8][9]
Molecular Formula	C <sub>15</sub> H <sub>12</sub> O <sub>5</sub>	[6][7][10]
Molecular Weight	272.25 g/mol	[1][6][10]
CAS Number	73692-50-9	[6][7][10]
Appearance	Light yellow to orange solid	[4][7]
Melting Point	173-174 °C	[4][7]
Boiling Point	538.7 ± 50.0 °C (Predicted)	[7][11]
Solubility	Soluble in DMSO, DMF, and Ethanol. Insoluble in water.	[4][7][10][12]
logP	2.8 (Predicted)	[8][11]
Hydrogen Bond Donors	4	[8][11]
Hydrogen Bond Acceptors	5	[8][11]

## Spectroscopic Properties

The structural elucidation of **(E)-Naringenin chalcone** is confirmed through various spectroscopic techniques. The following table summarizes key spectroscopic data.

Table 2: Spectroscopic Data for **(E)-Naringenin Chalcone**

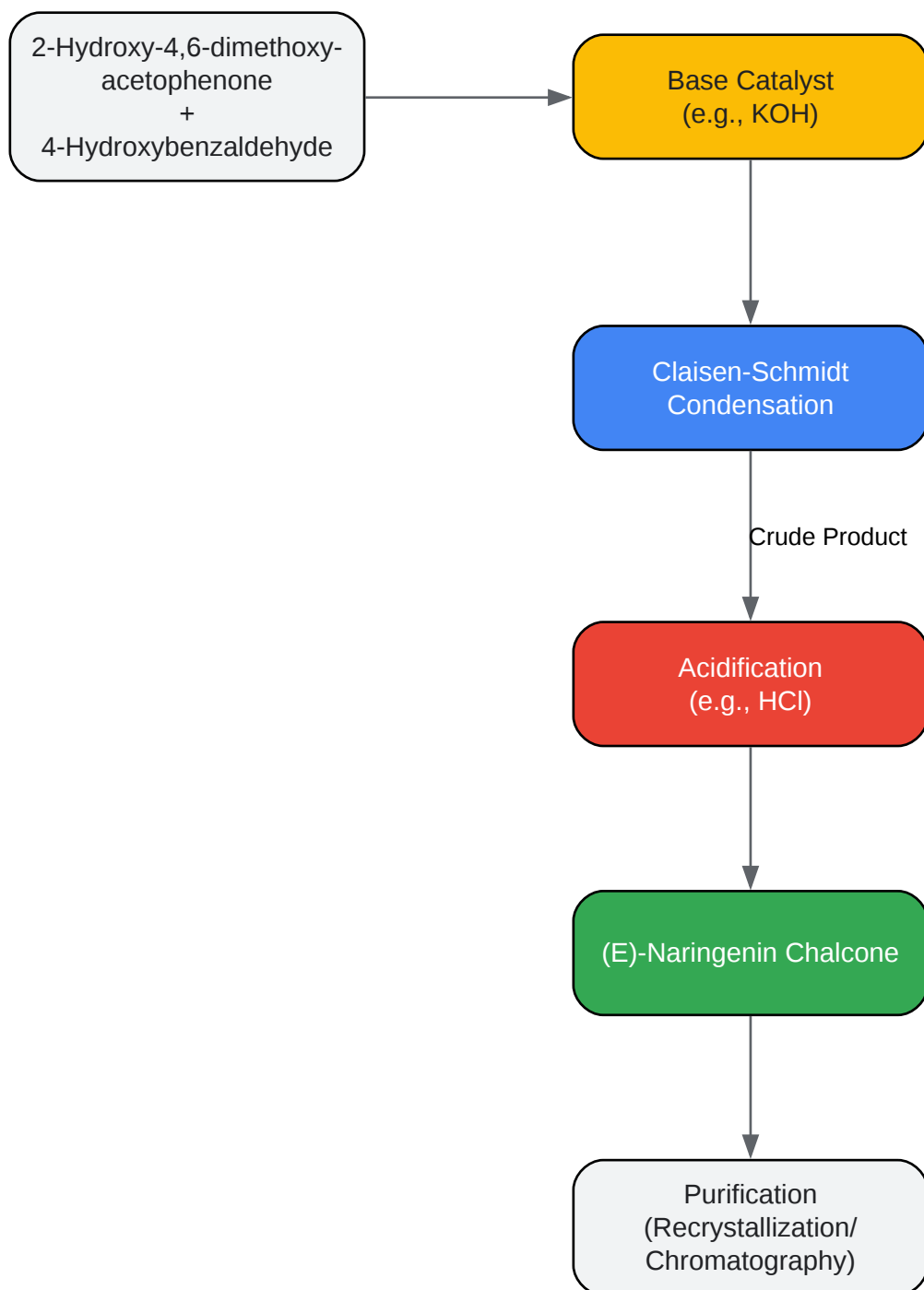
Spectroscopic Technique	Key Data Points	Reference(s)
$^1\text{H}$ NMR	Signals corresponding to aromatic and vinylic protons are observed. The trans configuration is confirmed by a large coupling constant ( $J \approx 15$ Hz) for the alkenyl protons.	[13][14]
$^{13}\text{C}$ NMR	Signals include those for the carbonyl carbon ( $\sim 190$ ppm), alkenyl carbons, and aromatic carbons.	[13][14][15]
UV-Vis Spectroscopy	Exhibits strong absorbance maxima characteristic of the chalcone scaffold.	[16]
Infrared (IR) Spectroscopy	Characteristic peaks include those for hydroxyl (O-H) stretching, carbonyl (C=O) stretching ( $\sim 1650\text{ cm}^{-1}$ ), and C=C stretching.	[13]
Mass Spectrometry	The exact mass is approximately $272.068\text{ g/mol}$ .	[11][17]

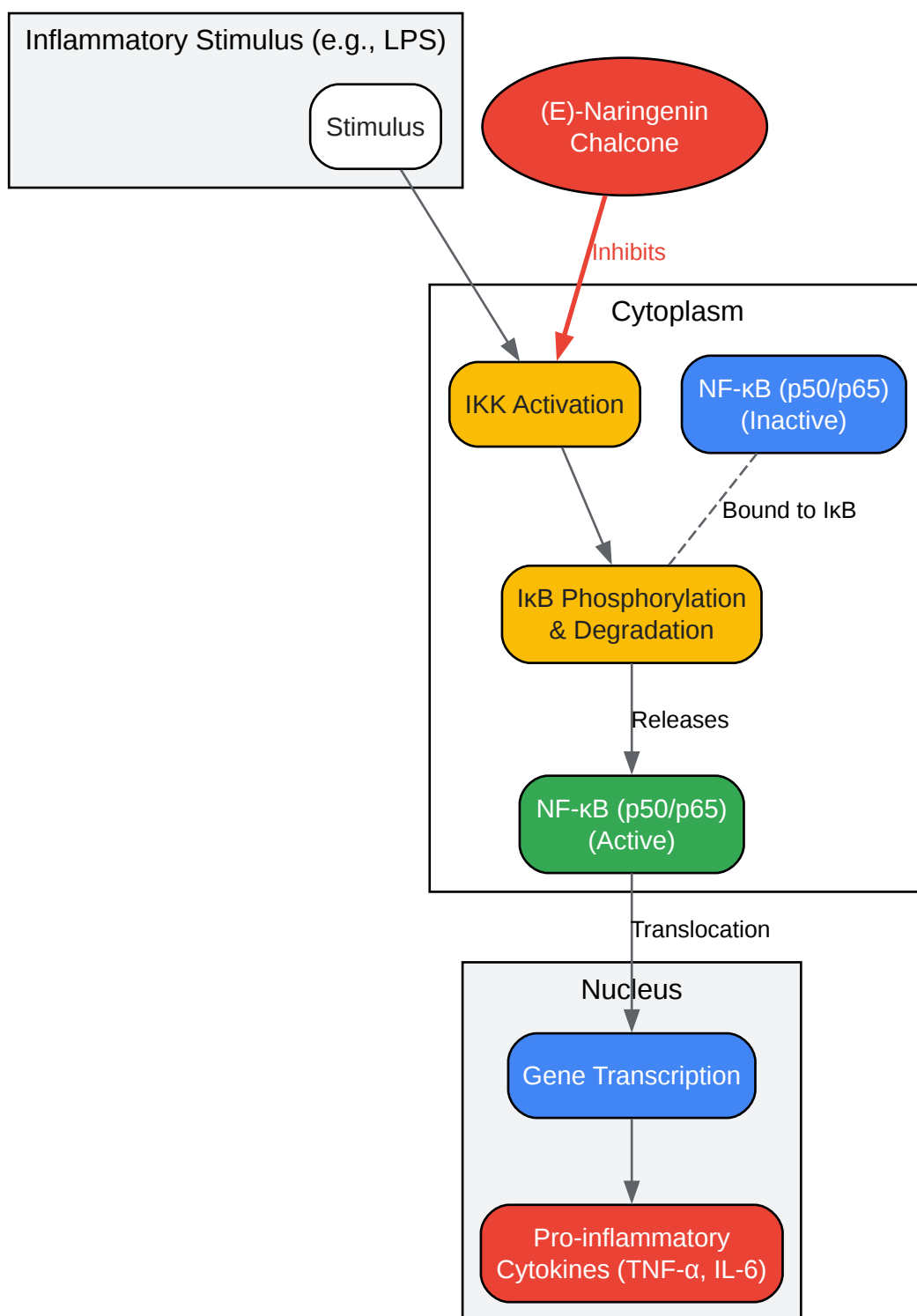
## Synthesis and Experimental Workflows

**(E)-Naringenin chalcone** is typically synthesized via a Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of an acetophenone with a benzaldehyde.

### General Synthesis Workflow

The synthesis of **(E)-Naringenin chalcone** can be visualized as a straightforward workflow.





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